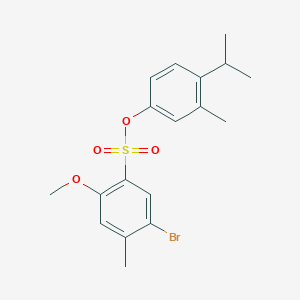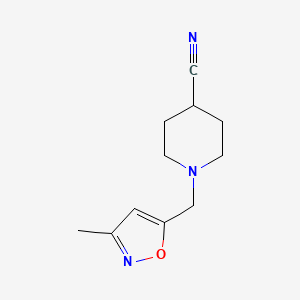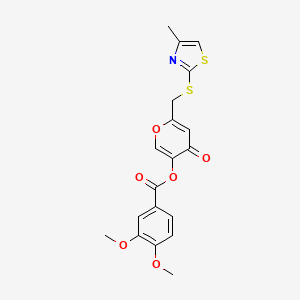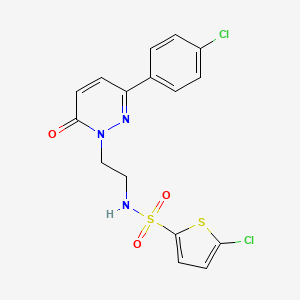![molecular formula C14H12N2O3S B2525948 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1219542-36-5](/img/structure/B2525948.png)
2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative, a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the same ring. Thiazoles are of significant interest due to their diverse range of biological activities and their presence in various natural and synthetic products.
Synthesis Analysis
While the specific synthesis of 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid is not detailed in the provided papers, similar thiazole derivatives have been synthesized through various methods. For instance, the synthesis of related thiazole compounds often involves cyclization reactions, as seen in the formation of indeno[2,1-d]thiazoles through Friedel–Crafts intramolecular cyclization of 5-phenylthiazole-4-carboxylic acids . Additionally, the synthesis of 1,3,4-thiadiazole derivatives from carboxylic acid groups via cyclization with thiosemicarbazide has been reported . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Thiazole derivatives exhibit a variety of molecular structures, as evidenced by the X-ray diffraction studies of similar compounds. For example, the molecular geometry of 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol was determined through X-ray crystallography, showing that the optimized geometries can well reproduce the crystal structure . Such structural analyses are crucial for understanding the physical and chemical properties of thiazole derivatives.
Chemical Reactions Analysis
Thiazole derivatives participate in a range of chemical reactions. The reactivity of thiazole rings can lead to the formation of various substituted products, as seen in the reaction of cysteine with aldehydes to form substituted thiazolidine carboxylic acids . Moreover, the formation of complexes with metals, such as the triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid, demonstrates the ability of thiazole derivatives to act as ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure and substituents. For instance, the electronic structure and spectral features of 4-methylthiadiazole-5-carboxylic acid were studied using density functional theory, revealing insights into the hydrogen bonding and solvent effects of this compound . Similarly, the non-linear optical properties and molecular electrostatic potential surface map of related compounds have been computed, providing valuable information about their reactivity and interactions with other molecules .
Mécanisme D'action
Target of Action
The compound contains a phenoxy group, which is a common structural feature in many herbicides . These herbicides often act by mimicking plant growth hormones, causing uncontrolled growth and eventually death of the plant .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For phenoxy herbicides, they often affect pathways related to plant growth and development .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For phenoxy herbicides, the result is typically the death of the plant due to uncontrolled growth .
Action Environment
Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of the compound. For example, certain herbicides are more effective in specific temperature ranges and may be degraded by sunlight .
Propriétés
IUPAC Name |
2-[4-(2-cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-12(13(17)18)20-14(16-9)19-11-6-4-10(5-7-11)3-2-8-15/h4-7H,2-3H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYRPIBMSJVHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC=C(C=C2)CCC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol](/img/structure/B2525865.png)


![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2525869.png)
![methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2525870.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide](/img/structure/B2525877.png)


![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)


